molecular formula C18H15NO B6337447 (3,5-Dimethylphenyl)(quinolin-3-yl)methanone CAS No. 1187169-98-7

(3,5-Dimethylphenyl)(quinolin-3-yl)methanone

Cat. No.: B6337447
CAS No.: 1187169-98-7
M. Wt: 261.3 g/mol
InChI Key: UWNBENXOKSPKKG-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)(quinolin-3-yl)methanone is a benzophenone derivative characterized by a quinolin-3-yl group and a 3,5-dimethylphenyl moiety. The quinoline ring introduces nitrogen-based aromaticity, which can enhance electronic interactions and solubility in polar solvents compared to purely hydrocarbon-based analogs.

Properties

IUPAC Name

(3,5-dimethylphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-12-7-13(2)9-15(8-12)18(20)16-10-14-5-3-4-6-17(14)19-11-16/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNBENXOKSPKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC3=CC=CC=C3N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)(quinolin-3-yl)methanone typically involves the reaction of 3-quinolinecarboxaldehyde with 3,5-dimethylphenylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dimethylphenyl)(quinolin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)(quinolin-3-yl)methanone involves its interaction with various molecular targets. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is similar to that of other quinoline derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

(3,5-Dimethylphenyl)(quinolin-4-yl)methanone
  • Structure: Differs in the position of the quinoline substituent (4-yl instead of 3-yl).
  • Synthesis routes may differ due to steric and electronic factors .
(3,5-Dimethylphenyl)(phenyl)methanone
  • Structure: Replaces the quinoline ring with a simple phenyl group.
  • Impact: The absence of nitrogen reduces polarity and hydrogen-bonding capacity. Synthesized via MnO₂ oxidation of the corresponding alcohol, yielding 94% purity .

Halogen-Substituted Analogs

(4-Chlorophenyl)(3,5-dimethylphenyl)methanone (CAS 844885-03-6)
  • Structure : Features a chloro substituent on the phenyl ring.
  • Impact : The electron-withdrawing chlorine increases lipophilicity and may enhance stability. Used in coumarin derivatives (e.g., CD-37) for α-glucosidase inhibition studies .
(3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone
  • Structure : Contains dichlorophenyl and dimethylphenyl groups.
  • Impact : Enhanced halogen content improves thermal stability. Synthesized via Friedel-Crafts acylation with AlCl₃, a common method for electron-deficient aromatic ketones .

Heterocyclic and Polymer-Relevant Derivatives

Coumarin-Benzophenone Hybrids (e.g., CD-13, CD-37, CD-38)
  • Structure: Integrates coumarin (a 2H-chromen-2-one moiety) with benzophenone.
  • Impact: The coumarin ring introduces fluorescence properties and bioactivity.
Poly(arylene ether sulfone) (PAES) Monomers
  • Structure : Difluoro aromatic ketones with pendant 3,5-dimethylphenyl groups (e.g., DFBDM).
  • Impact : Fluorine atoms enhance thermal and chemical stability, making these compounds suitable for anion-exchange membranes (AEMs) in fuel cells .

Research Findings and Trends

  • Synthetic Flexibility: Friedel-Crafts acylation and MnO₂ oxidation are versatile for aryl ketones, but steric hindrance in quinoline derivatives may necessitate optimized conditions .
  • Material Science Applications: Fluorinated analogs (e.g., DFBDM) demonstrate superior stability in harsh environments, critical for energy storage technologies .

Biological Activity

(3,5-Dimethylphenyl)(quinolin-3-yl)methanone is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound consists of a quinoline ring attached to a methanone group, which is further substituted with a 3,5-dimethylphenyl group. The synthesis typically involves the following steps:

  • Starting Materials : The synthesis begins with 3,5-dimethylbenzaldehyde and 3-quinolinecarboxaldehyde.
  • Condensation Reaction : These aldehydes undergo condensation in the presence of a base (e.g., sodium hydroxide).
  • Cyclization : The resulting intermediate is cyclized using an acid catalyst to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as Caco-2 and A549. The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and DNA replication.

Cell Line Cell Viability (%) at 50 µM
Caco-231.9%
A54935.0%

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • DNA Binding : The compound can intercalate into DNA, disrupting replication processes.
  • Enzyme Inhibition : It inhibits enzymes critical for cell division and metabolism, leading to cell death in microbial and cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of several quinoline derivatives, including this compound, against drug-resistant strains of bacteria. Results indicated that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
  • Cancer Cell Studies : In another investigation, this compound was shown to significantly reduce viability in Caco-2 cells by inducing apoptosis through mitochondrial pathways.

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